5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine
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Overview
Description
5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine is an organic compound that features a tetrahydropyran ring attached to a pentan-1-amine chain via an oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both amines and ethers, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine typically involves the reaction of tetrahydropyran with a suitable pentan-1-amine precursor. One common method is the nucleophilic substitution reaction where tetrahydropyran is reacted with a halogenated pentan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alcohols or other substituted amines.
Scientific Research Applications
5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its amine functionality.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ether linkage provides stability and solubility. These interactions can influence biochemical pathways and cellular processes, making the compound useful in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the amine functionality.
Pentan-1-amine: A linear amine without the tetrahydropyran ring.
5-((Tetrahydro-2H-pyran-2-yl)oxy)methylisophthalic acid: A compound with a similar ether linkage but different functional groups.
Uniqueness
5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine is unique due to its combination of a tetrahydropyran ring and an amine group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C10H21NO2 |
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Molecular Weight |
187.28 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pentan-1-amine |
InChI |
InChI=1S/C10H21NO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9,11H2 |
InChI Key |
DBSSCAGWIYPNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCN |
Origin of Product |
United States |
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